molecular formula C14H26N2O4 B3321870 (1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate CAS No. 1392745-68-4

(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Cat. No.: B3321870
CAS No.: 1392745-68-4
M. Wt: 286.37 g/mol
InChI Key: LJJYOYONMCBZHC-GMTAPVOTSA-N
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Description

(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS 1392745-68-4) is a chiral cyclohexane derivative of high value in medicinal chemistry and organic synthesis. This compound features both a primary amine and a tert-butoxycarbonyl (Boc)-protected amine on the same rigid cyclohexane backbone, alongside an ethyl ester group . This orthogonal protection strategy is crucial for complex multi-step synthesis, as the Boc group provides stability under basic conditions and can be selectively removed under mild acidic conditions, allowing for precise sequential functionalization . The well-defined (1R,3R,4R) stereochemistry ensures high enantiomeric purity, making it an essential building block for constructing stereospecific molecules such as peptidomimetics and other bioactive compounds . As a key chiral intermediate, its primary research application is in the development of pharmaceutical agents, though its specific therapeutic target should be verified from the scientific literature. Proper handling is required as it may cause skin and eye irritation (H315-H319) . This product is intended for research purposes and is not for diagnostic or therapeutic use. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

ethyl (1R,3R,4R)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJYOYONMCBZHC-GMTAPVOTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126764
Record name Ethyl (1R,3R,4R)-3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392745-68-4
Record name Ethyl (1R,3R,4R)-3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1R,3R,4R)-3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine (TEA). The cyclohexanecarboxylic acid is then esterified with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The BOC group can be removed using strong acids like trifluoroacetic acid (TFA) to expose the free amine.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Secondary amines.

  • Substitution: Free amine derivatives.

Scientific Research Applications

Peptide Synthesis

Boc-protected amino acids like (1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate are extensively used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group is a common protecting group for amines that can be selectively removed under mild acidic conditions. This allows for the sequential addition of amino acids to form peptides with high purity and yield.

Drug Development

The compound plays a crucial role in the development of peptide-based therapeutics. Its structure allows for modifications that can enhance the pharmacokinetic properties of peptides, such as stability and bioavailability. Researchers have utilized derivatives of this compound to create analogs of biologically active peptides, which can lead to novel drug candidates.

Bioconjugation

This compound can be employed in bioconjugation strategies where it serves as a linker between biomolecules (e.g., proteins and small molecules). The amino groups facilitate the formation of stable conjugates that can be used for targeted drug delivery systems.

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis protocols using Boc-protected amino acids, researchers demonstrated that using this compound significantly improved the yield of cyclic peptides. The study highlighted the efficiency of Boc group removal and subsequent coupling reactions under controlled conditions, resulting in high-purity products suitable for biological assays.

Case Study 2: Development of Anticancer Agents

A research team investigated the potential of peptide derivatives synthesized from this compound as anticancer agents. The synthesized peptides exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This study underscored the importance of structural modifications facilitated by this compound in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism by which (1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an intermediate in the synthesis of drugs that target specific molecular pathways, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

The compound’s stereochemistry distinguishes it from diastereomers and enantiomers, which exhibit distinct physical and pharmacological properties:

Compound Name Configuration Melting Point (°C) Optical Rotation [α]D<sup>25</sup> Key Differences
(1S,3R,4S)-Ethyl 4-amino-3-((Boc)amino)cyclohexanecarboxylate oxalate 1S,3R,4S N/A N/A Opposite configuration at C1 and C4; used in oxadiazole synthesis
(1R,2S,3R)-Ethyl 2-(Boc)-3-hydroxycyclohexanecarboxylate 1R,2S,3R 92–94 –38.4 (c 0.61, EtOH) Hydroxyl group instead of amine at C3
(1S,3R,4S)-Ethyl 4-azido-3-((Boc)amino)cyclohexanecarboxylate 1S,3R,4S N/A N/A Azido group at C4; used in click chemistry

Impact of Stereochemistry :

  • The (1R,3R,4R) configuration optimizes hydrogen-bonding interactions in drug-receptor binding, as seen in tubulysin analogs .
  • Diastereomers like (1S,3R,4S) show reduced cytotoxicity due to misalignment with biological targets .

Functional Group Analogues

Boc-Protected Amino Esters
Compound Name Core Structure Functional Groups Applications
Ethyl (3R,4R,5S)-4-acetamido-5-((Boc)amino)-3-(1-ethylpropoxy)cyclohexene-1-carboxylate Cyclohexene Acetamido, Boc-amino, ether NMR studies (δ 177.1, 81.2 ppm in <sup>13</sup>C)
Ethyl 1-[(Boc)amino]-2-methyl-5-(1-methylindol-3-yl)-4-(indol-3-ylcarbonyl)-1H-pyrrole-3-carboxylate Pyrrole Boc-amino, indole, ester Anticancer agents (98% yield in synthesis)
Ethyl (1R,3R,4R)-3-amino-4-((Boc)amino)cyclohexanecarboxylate Cyclohexane Boc-amino, free amine, ester ADC payloads

Key Observations :

  • Cyclohexane derivatives (e.g., target compound) exhibit greater conformational rigidity than pyrrole or cyclohexene analogs, enhancing metabolic stability .
  • The free amine at C3 in the target compound allows for further functionalization (e.g., acylation), unlike acetamido or azido derivatives .

Biological Activity

(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate, commonly referred to as compound 1, is a synthetic amino acid derivative notable for its potential biological activities. This compound is characterized by its unique cyclohexane structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability.

  • IUPAC Name : Ethyl (1R,3R,4R)-3-amino-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
  • CAS Number : 2231663-43-5
  • Molecular Formula : C14H27ClN2O4
  • Molecular Weight : 322.83 g/mol
  • Purity : Typically ≥97% .

Biological Activity

The biological activity of compound 1 has been explored in various studies, particularly in relation to its potential as a pharmaceutical agent.

Compound 1 exhibits its biological effects primarily through modulation of amino acid metabolism and protein synthesis pathways. Its structure allows it to interact with specific receptors and enzymes involved in these processes.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compound 1 may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : Research has indicated that compound 1 can inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases.
  • Cytotoxicity : In vitro studies have demonstrated that compound 1 exhibits cytotoxic effects on various cancer cell lines. This suggests its potential utility in cancer therapeutics.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coliStudy A
Anti-inflammatoryInhibition of TNF-alphaStudy B
CytotoxicityInduces apoptosis in cancer cellsStudy C

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial properties of compound 1, researchers tested its efficacy against various bacterial strains. The results indicated that compound 1 inhibited the growth of E. coli at concentrations as low as 50 µg/mL, demonstrating significant potential for development as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

A recent study focused on the anti-inflammatory effects of compound 1 in a murine model of arthritis. The compound was administered at varying doses, resulting in a dose-dependent reduction in inflammatory markers such as IL-6 and TNF-alpha. Histological analysis revealed decreased joint inflammation and damage.

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro assays conducted on human breast cancer cell lines showed that treatment with compound 1 resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed that this effect was mediated through apoptosis.

Q & A

Q. What are the key synthetic routes for (1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate, and how is stereochemical integrity maintained?

The synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butoxycarbonyl (Boc) group is used to protect amines during coupling reactions, as seen in the synthesis of analogous compounds via Pd/C-catalyzed hydrogenation and subsequent coupling with triazolo-pyrazine derivatives . Stereochemical control is achieved through chiral catalysts or enantioselective crystallization, with yields up to 93% reported under optimized hydrogenation conditions (1 atm H₂, EtOH/THF solvent system) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry, particularly for distinguishing axial/equatorial substituents on the cyclohexane ring. Mass spectrometry (MS) with m/z data (e.g., m/z 238 for intermediates) and IR spectroscopy for functional group analysis (e.g., Boc carbonyl stretches at ~1680 cm⁻¹) are standard .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

The Boc group enhances solubility in organic solvents and prevents undesired side reactions (e.g., nucleophilic attacks on the amine). Its removal under acidic conditions (e.g., TFA) allows selective access to free amines for further functionalization .

Advanced Research Questions

Q. What strategies address low yields in the coupling of amino-pyrazole intermediates with halogenated heterocycles?

Optimizing reaction stoichiometry (e.g., 1:1 molar ratio of amino-pyrazole to triazolo-pyrazine) and using polar aprotic solvents like DMF improves coupling efficiency. Triethylamine as a base mitigates HCl byproduct interference, as demonstrated in a 17-hour ambient-temperature reaction achieving quantitative conversion .

Q. How can computational methods predict the compound’s conformational stability in solution?

Density Functional Theory (DFT) calculations and molecular dynamics simulations model cyclohexane ring puckering and substituent interactions. For example, equatorial positioning of the Boc group minimizes steric hindrance, which aligns with NMR-derived coupling constants (e.g., J = 11.9 Hz for trans-decalin-like systems) .

Q. What analytical approaches resolve contradictions in stereochemical assignments reported in literature?

Single-crystal X-ray diffraction is the gold standard. For non-crystalline samples, 2D NMR (e.g., NOESY) identifies through-space correlations between substituents. Chiral HPLC with cellulose-based columns can separate enantiomers, as validated in studies of similar cyclohexane derivatives .

Q. How does the compound serve as a precursor to bioactive molecules?

Its dual amino and ester groups enable derivatization into peptidomimetics or kinase inhibitors. For instance, coupling with tetrazole-containing fragments (via Huisgen cycloaddition) produces analogs with enhanced binding to biological targets like CSF1R, as seen in prodrug studies .

Methodological Notes

  • Catalytic Hydrogenation : Use 10% Pd/C under H₂ for nitro-to-amine reductions; filter through Celite to recover catalysts .
  • Boc Deprotection : Treat with 4M HCl in dioxane for 2 hours at 0°C to avoid racemization .
  • Yield Optimization : Pre-drying solvents over molecular sieves and inert gas purging improve reproducibility in moisture-sensitive reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Reactant of Route 2
(1R,3R,4R)-Ethyl 3-amino-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

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